molecular formula C24H34N4O8 B573835 Acetyl-(N-methyl)tyrosyl-valyl-alanyl-aspartal CAS No. 160806-26-8

Acetyl-(N-methyl)tyrosyl-valyl-alanyl-aspartal

Cat. No.: B573835
CAS No.: 160806-26-8
M. Wt: 506.556
InChI Key: HBYDKJCHUAGGDW-VJARNRFFSA-N
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Description

Acetyl-(N-methyl)tyrosyl-valyl-alanyl-aspartal is a synthetic tetrapeptide derivative featuring sequential modifications:

  • N-terminal acetylation: Enhances metabolic stability by blocking aminopeptidase degradation.
  • Sequential residues: Valine, alanine, and aspartal (a derivative of aspartic acid) form the peptide backbone.

This compound is structurally designed for applications in drug development, particularly as a protease inhibitor or receptor-targeting therapeutic. Its modifications aim to optimize pharmacokinetic properties compared to unmodified peptides.

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[acetyl(methyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O8/c1-13(2)21(24(36)25-14(3)22(34)26-17(12-29)11-20(32)33)27-23(35)19(28(5)15(4)30)10-16-6-8-18(31)9-7-16/h6-9,12-14,17,19,21,31H,10-11H2,1-5H3,(H,25,36)(H,26,34)(H,27,35)(H,32,33)/t14-,17-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYDKJCHUAGGDW-VJARNRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically includes the following steps:

    Solid-Phase Peptide Synthesis (SPPS): The peptide chain is assembled on a solid support, with each amino acid being added sequentially.

    Cleavage from the Resin: The completed peptide is cleaved from the solid support using a suitable cleavage reagent.

    Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

    Aldehyde Formation: The terminal aspartic acid residue is converted to an aldehyde group through oxidation.

Chemical Reactions Analysis

Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

Scientific Research Applications

Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) involves the inhibition of caspases, particularly caspase-1. The compound binds to the active site of the enzyme, preventing it from cleaving its natural substrates. This inhibition blocks the apoptotic signaling pathway, thereby preventing programmed cell death .

Comparison with Similar Compounds

Structural Analog: N-[(Phenylmethoxy)carbonyl]-L-tyrosyl-L-valyl-L-alanyl-L-aspartic Acid

Key Differences :

  • N-terminal group : The analog uses a phenylmethoxy carbonyl (PMOC) protecting group instead of acetyl .
  • Tyrosine modification : Lacks the N-methyl group on tyrosine.
  • Molecular weight : 600.617 g/mol (analog) vs. ~614 g/mol (estimated for the target compound, accounting for N-methyl and acetyl substitutions).

Functional Implications :

  • Bioavailability : The absence of N-methylation in tyrosine may decrease lipophilicity, affecting cellular uptake .

Comparison with Lysine Derivatives (Nα-acetyl-α-lysine and Analogs)

Structural Features :

  • Nα-acetyl-α-lysine: Acetylation at the α-amino group of lysine; biosynthesized via acetyltransferases .
  • Analogs: LysW-γ-lysine and Nα-acetyl-ornithine share pathway similarities (semialdehyde intermediates and amino transfer reactions) .

Relevance to Target Compound :

  • Acetylation mechanism : Both compounds utilize acetyltransferases for modification, suggesting shared enzymatic strategies in synthesis.
  • Metabolic pathways : The acetyl group in the target compound may similarly enhance stability, as seen in lysine derivatives .

Methylation Patterns in N-Methyl Aspidodasycarpine

Key Observations :

  • CID-fragmentation : N-methyl aspidodasycarpine undergoes neutral losses (e.g., H₂O, CH₃NH₂), indicating susceptibility to cleavage at methylated sites .
  • Comparison : The N-methyltyrosine in the target compound may exhibit analogous fragmentation, complicating analytical characterization but providing insights into degradation pathways .

Pharmaceutical Impurities (Methylamino-Containing Compounds)

Examples :

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A byproduct with methylamino and thiophenyl groups .
  • Relevance : Methylation in the target compound’s tyrosine residue could generate similar impurities during synthesis, requiring stringent purification protocols .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Molecular Weight (g/mol) Key Properties
Acetyl-(N-methyl)tyrosyl-valyl-alanyl-aspartal Acetyl, N-methyl-Tyr, Val, Ala, Aspartal ~614 (estimated) High lipophilicity, protease resistance
N-[(Phenylmethoxy)carbonyl]-L-tyrosyl-... PMOC, Tyr, Val, Ala, Asp 600.617 Steric protection, moderate solubility
Nα-acetyl-α-lysine Acetylated α-amino lysine 188.23 Thermolyte, enzymatic stability
N-methyl aspidodasycarpine N-methylated indole alkaloid 352.4 Fragile methylamino bonds

Research Findings and Implications

  • Synthesis Challenges: N-methylation and acetylation require precise enzymatic or chemical methods to avoid byproducts (e.g., thiophenyl or naphthalenol impurities) .
  • Biological Activity: The target compound’s acetyl and N-methyl groups likely enhance receptor binding compared to non-methylated analogs, as seen in lysine derivatives .
  • Analytical Characterization : Fragmentation patterns (e.g., CH₃NH₂ loss) suggest shared degradation pathways with methylated alkaloids, necessitating advanced mass spectrometry techniques .

Biological Activity

Acetyl-(N-methyl)tyrosyl-valyl-alanyl-aspartal is a synthetic peptide that has garnered attention for its potential biological activities. This compound's structure comprises various amino acids, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Chemical Formula : C₁₄H₁₈N₄O₄
  • Molecular Weight : 306.32 g/mol

This structure includes:

  • Acetyl group
  • N-methyl group on tyrosine
  • Valine
  • Alanine
  • Aspartic acid
  • Enzyme Inhibition : this compound may exhibit inhibitory effects on specific enzymes, similar to other peptide inhibitors. For instance, caspase inhibitors are known to modulate apoptotic pathways, which could be a mechanism for this compound .
  • Cell Signaling Modulation : The compound's amino acid composition suggests potential interactions with various receptors and signaling pathways, particularly those involved in inflammation and apoptosis .
  • Cytokine Regulation : Preliminary studies indicate that peptides with similar structures can influence cytokine production, such as interleukin-1 beta (IL-1β), which plays a role in inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activities of peptides similar to this compound:

  • Study on Apoptosis : A study demonstrated that peptides with structural similarities can inhibit apoptosis in human cells by blocking caspase activation, leading to increased cell survival under stress conditions .
  • Inflammatory Response Modulation : Research indicated that certain peptide sequences can downregulate pro-inflammatory cytokines, suggesting a therapeutic role in conditions characterized by chronic inflammation .

Data Table of Biological Activities

Activity Effect Reference
Enzyme InhibitionInhibits caspase activity
Cytokine ProductionModulates IL-1β levels
Apoptosis RegulationPrevents apoptosis in stressed cells

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